4-Bromo-4'-(diphenylamino)biphenyl
Overview
Description
The compound 4-Bromo-4'-(diphenylamino)biphenyl is a brominated biphenyl derivative with a diphenylamino group attached to one of the phenyl rings. This structure is related to various compounds that have been studied for their electrochemical properties, ability to form polymers, and potential use in organic electronics such as OLEDs.
Synthesis Analysis
The synthesis of related compounds often involves electropolymerization or coupling reactions. For instance, poly(4-phenylaniline) can be synthesized by electropolymerizing 4-aminobiphenyl or diphenylamine, with the latter following a 4,4' C-C phenyl-phenyl coupling mechanism . Similarly, poly(4-(diphenylamino)benzyl methacrylate) is prepared using atom transfer radical polymerization (ATRP) with a brominated initiator and a catalytic complex . Another example includes the synthesis of a compound with a diphenylamino group and a thiadiazolopyridine moiety, which was achieved through a Heck reaction .
Molecular Structure Analysis
The molecular structure of 4-Bromo-4'-(diphenylamino)biphenyl would be expected to exhibit characteristics similar to those of other diphenylamino derivatives. These compounds typically have extended π-conjugation, which can be confirmed by spectroscopic methods such as NMR and UV-Vis spectroscopy . The presence of the bromine atom could influence the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
Compounds with diphenylamino groups can undergo various chemical reactions, including dimerization and crosslinking. For example, the redox processes of poly(4-(diphenylamino)benzyl methacrylate) are accompanied by dimerization of triphenylamine pendant groups, leading to the formation of crosslinked networks with electrochromic properties . The bromine atoms in these structures can also facilitate further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical properties of 4-Bromo-4'-(diphenylamino)biphenyl and its derivatives are influenced by their molecular structure. High glass transition temperatures have been observed for similar compounds, indicating thermal stability . The chemical properties, such as redox behavior, are significant for their application in electronic devices. The electrochemical properties can be studied using cyclic voltammetry, and the optical properties can be assessed through spectroscopic techniques . Additionally, some bromophenols exhibit significant radical-scavenging activity, which could be relevant for antioxidant applications .
Scientific Research Applications
Aggregation-Induced Emission Luminogens
4-Bromo-4'-(diphenylamino)biphenyl is utilized in the synthesis of new aggregation-induced emission (AIE) luminogens, which are compounds that exhibit increased emission in the aggregated state. These luminogens, like TPATPE and 2TPATPE, exhibit excellent hole-transporting properties, making them potentially useful in organic electronics and optoelectronics. They demonstrate high fluorescence quantum yields in poor solvents and thin films, suggesting significant potential for application in light-emitting devices (Liu et al., 2011).
Probe for Homocysteine Detection
This compound is instrumental in the creation of a novel fluorescence probe, DBTC, which shows high selectivity and sensitivity towards homocysteine (Hcy), an important biomarker in medical diagnostics. The probe has shown potential for use in researching the effects of Hcy in biological systems, including living cells, due to its cell permeability and effective detection capabilities in these environments (Chu et al., 2019).
Photoluminescent Properties in Organic Compounds
In the field of organic electronics, derivatives of 4-Bromo-4'-(diphenylamino)biphenyl, specifically α,β-diarylacrylonitrile derivatives, have been synthesized and studied for their photoluminescent properties. These compounds, characterized by green fluorescence emission, are of interest due to their thermal stability and potential applications in organic light-emitting diodes (OLEDs) (Li et al., 2011).
OLED Applications
The compound's derivatives have been utilized in the development of materials for organic light-emitting diodes (OLEDs). These derivatives exhibit high glass transition temperatures and suitable ionization potentials, making them effective as hole injecting/transporting materials in OLEDs, particularly in red phosphorescent devices (Krucaite et al., 2020).
Electrochromic Properties
In another application, poly(4-(diphenylamino)benzyl methacrylate), synthesized using 4-Bromo-4'-(diphenylamino)biphenyl, exhibits notable electrochromic properties. The polymers formed exhibit color changes with high coloration efficiency when subjected to electrochemical oxidation. This makes them suitable for applications in smart windows, displays, and other electrochromic devices (Negru et al., 2014).
Nonlinear Optical Switching
The integration of 4-diphenylamino-phenyl unit with a pyrazine segment in synthesized compounds reveals interesting nonlinear optical properties. These compounds exhibit reversible acidochromism and show a reverse saturated absorption (RSA) in their neutral forms, while their protonated forms display saturated absorption (SA), demonstrating potential in optical switching applications (Xu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(4-bromophenyl)-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCKVJVKWGWKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462132 | |
Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(diphenylamino)biphenyl | |
CAS RN |
202831-65-0 | |
Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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